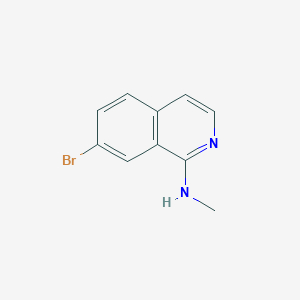

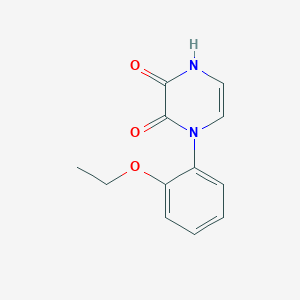

![molecular formula C11H10N2O3S2 B3010068 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate CAS No. 246022-42-4](/img/structure/B3010068.png)

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been a subject of interest due to their diverse biological activities and potential applications in various fields. The crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established through X-ray crystallography, revealing significant molecular forces such as S⋯O close contact and NH⋯N hydrogen bonds . These interactions are crucial for the stability and reactivity of such compounds. The molecular structure is further stabilized by through-conjugation between the sulfur atom and the terminal NH2 moiety of the sulfanilamide group .

Synthesis Analysis

The synthesis of thiadiazole derivatives can involve various cyclization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclizing thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Another example is the unexpected synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, which occurred through ring closure when exposed to sulfuric acid . These examples demonstrate the reactivity of thiadiazole compounds under various conditions and the potential for diverse synthetic pathways.

Chemical Reactions Analysis

Thiadiazoles exhibit a range of reactivity, particularly in methylation reactions. The methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles has been studied, showing that methylation can occur at both the ring nitrogen in position 3 and the exocyclic nitrogen atom . The choice of alkylating agents, such as methyl iodide or dimethyl sulfate, influences the site and extent of methylation. This reactivity is essential for modifying the chemical properties of thiadiazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by solvent effects and molecular aggregation. Spectroscopic studies of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents revealed that molecular aggregation is affected by the solvent and concentration of the compound . The aggregation processes are associated with changes in fluorescence lifetimes and circular dichroism spectra, indicating that the substituent group structure has a significant impact on these properties .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate, as a part of thiadiazole compounds, finds applications in photodynamic therapy for cancer treatment. A study describes the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a thiadiazole moiety. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Aggregation and Spectroscopic Studies

The compound is also significant in molecular aggregation studies. Research on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, a related thiadiazole compound, demonstrates varying fluorescence emission spectra in different solvents, indicating molecular aggregation processes. These findings are crucial for understanding molecule-molecule interactions and aggregation behavior (Matwijczuk et al., 2016).

Anticancer Activity

Thiadiazole derivatives show promise in anticancer research. A study synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides demonstrated significant anticancer activity against human colorectal and cervix carcinoma cell lines. These findings suggest the potential of thiadiazole derivatives in developing new anticancer therapies (Karakuş et al., 2018).

Antimicrobial and Antifungal Action

Thiadiazole compounds, closely related to this compound, have been studied for antimicrobial and antifungal properties. Research in this area reveals that certain thiadiazole derivatives exhibit sensitivity to both Gram-positive and Gram-negative bacteria, and show antifungal activity against Candida albicans. This indicates their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action:

The primary targets of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate remain elusive. Thiadiazole derivatives have been investigated for various biological activities, including pesticidal, herbicidal, and antifungal effects . These activities often involve interactions with specific enzymes or receptors.

Result of Action:

Similar compounds have shown anticancer activity . These effects may involve cell cycle regulation, apoptosis, or interference with tumor-related pathways.

Propriétés

IUPAC Name |

methyl 2-(4-methylthiadiazol-5-yl)sulfinylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-7-11(17-13-12-7)18(15)9-6-4-3-5-8(9)10(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPVZQBWURGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

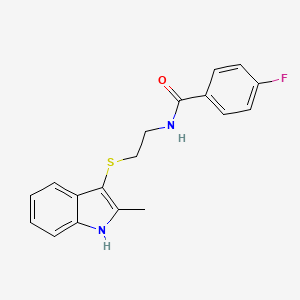

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

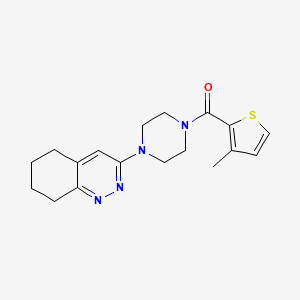

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

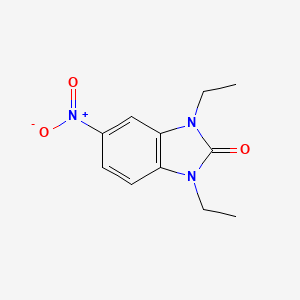

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)